molecular formula C16H14ClN3S B2878055 5-(3-chlorophenyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 519151-96-3

5-(3-chlorophenyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2878055
CAS No.: 519151-96-3
M. Wt: 315.82
InChI Key: CUQBPUALRMJOFW-UHFFFAOYSA-N
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Description

5-(3-chlorophenyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole compounds. It has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthetic Approaches and Molecular Structure : Research has explored the synthesis of triazole derivatives, emphasizing hetero-cyclization reactions and the molecular packing of these compounds. The structural analysis includes X-ray crystallography and spectroscopic methods, revealing details about the molecular structure and interactions within the compounds (Yeo, Azizan, & Tiekink, 2019).

Antimicrobial Applications

  • Antimicrobial Activity : Some derivatives have been synthesized and evaluated for their antimicrobial properties. Notably, compounds containing the triazole nucleus have shown significant inhibition against bacterial and fungal growth, underscoring their potential as antimicrobial agents (Purohit et al., 2011).

Corrosion Inhibition

  • Corrosion Inhibition on Mild Steel : Triazole derivatives have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic media. The studies include electrochemical methods and weight loss measurements, showing high inhibition efficiencies, thus indicating their potential application in protecting metals against corrosion (Lagrenée et al., 2002).

Molecular Interactions and Bonding

  • π-Hole Tetrel Bonding Interactions : Research on triazole derivatives has also focused on their molecular interactions, specifically π-hole tetrel bonding. This includes synthesis, characterization, and the analysis of interactions using various computational methods. Such studies provide insights into the molecular properties and potential applications of these compounds in materials science (Ahmed et al., 2020).

Fluorescence Microscopy and Mitochondrial Accumulation

  • Fluorescence Microscopy : Certain triazole compounds have been identified as thiol-reactive luminophores with applications in fluorescence microscopy, particularly for targeting and visualizing mitochondria within biological entities (Amoroso et al., 2008).

Properties

IUPAC Name

3-(3-chlorophenyl)-4-(2,5-dimethylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3S/c1-10-6-7-11(2)14(8-10)20-15(18-19-16(20)21)12-4-3-5-13(17)9-12/h3-9H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQBPUALRMJOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NNC2=S)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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